N-Cycloheptyl-3-nitropyridin-2-amine
Description
N-Cycloheptyl-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a cycloheptyl group attached to the pyridine’s amino moiety. The nitro group at the 3-position and the cycloheptyl substituent likely influence its electronic properties, steric bulk, and solubility, making it a candidate for targeted molecular interactions .
Properties
CAS No. |
1098354-07-4 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-cycloheptyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)11-8-5-9-13-12(11)14-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,13,14) |
InChI Key |
AZXNATYQMZDTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-3-nitropyridin-2-amine typically involves the reaction of cycloheptylamine with 2-chloro-3-nitropyridine in the presence of a solvent such as tetrahydrofuran. The reaction mixture is usually stirred at reflux for an extended period to ensure complete reaction . The general reaction scheme is as follows:
Step 1: Dissolve 2-chloro-3-nitropyridine in tetrahydrofuran.
Step 2: Add cycloheptylamine to the solution.
Step 3: Stir the reaction mixture at reflux for 18 hours.
Step 4: Isolate the product by filtration and purify it using standard techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Amination and Nucleophilic Aromatic Substitution (NAS)
Nitro-substituted pyridines undergo amination via nucleophilic aromatic substitution. For N-Cyclohexyl-3-nitropyridin-2-amine , the nitro group at the 3-position activates the pyridine ring for substitution.
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Mechanism :
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Kinetic Behavior :
Table 1: Rate Constants for Amination of Analogous Nitropyridines
| Amine | Solvent | Rate Constant (k, s⁻¹) | Mechanism |
|---|---|---|---|
| Morpholine | MeOH | 0.45 ± 0.02 | Zwitterion formation |
| Cyclohexylamine | AN | 0.89 ± 0.03 | Leaving group departure |
| Aniline | Tol | 0.12 ± 0.01 | Specific base catalysis |
Reduction of Nitro Group
The nitro group in 3-nitropyridines is reducible to an amine under catalytic hydrogenation or via reagents like Na₂S/S₈:
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Pathway :
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Conditions :
Thioacylation Reactions
Nitroalkane derivatives participate in thioacylation with amines and sulfur sources:
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Mechanism :
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Applicability :
Coordination Chemistry
The amine and pyridine nitrogen atoms enable metal coordination. For example:
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Pd(II) Complexation :
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Synthetic Protocol :
Table 2: Antifungal Activity of Selected Nitropyridinamines
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| N-Cyclohexyl-3-nitropyridin-2-amine | C. albicans | 32 |
| N-o-Tolyl-3-nitropyridin-2-amine | A. fumigatus | 64 |
Vicarious Nucleophilic Substitution (VNS)
Electrophilic nitropyridines react with carbanions to form alkylated derivatives:
Scientific Research Applications
Chemical Properties and Structure
N-Cycloheptyl-3-nitropyridin-2-amine has the molecular formula and a molecular weight of approximately 221.26 g/mol. Its structure features a nitro group attached to a pyridine ring, along with a cycloheptyl amine substituent. This unique configuration contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For example, derivatives of nitropyridine compounds have shown potential in inhibiting tumor growth through coordination with metal ions, forming complexes that disrupt cancer cell proliferation.
Targeting Protein Arginine Methyltransferase 5
This compound may serve as a lead compound for developing inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in cancer therapy due to its role in tumor progression . Inhibitors derived from this compound could potentially mitigate the adverse effects associated with PRMT5 activity in various malignancies.
Binding Affinity and Interaction Studies
Studies on the binding affinity of this compound to biological targets are crucial for understanding its pharmacodynamics and pharmacokinetics. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess these interactions.
Synthesis of Derivatives
The synthesis of this compound derivatives has been explored for enhancing biological activity. For instance, a three-component one-pot condensation reaction involving o-phenylenediamine and aromatic aldehydes has been reported, yielding derivatives with improved properties.
Agrochemical Applications
Beyond medicinal uses, this compound derivatives are being investigated for their potential in agrochemicals. Their chemical properties may lend themselves to the development of new pesticides or herbicides that are effective yet environmentally friendly.
Materials Science Applications
The compound's unique structural features also make it a candidate for applications in materials science. Its derivatives could be explored for use in creating novel materials with specific electronic or optical properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Cycloheptyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, influencing various biochemical processes. Additionally, its structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in 3-Nitropyridin-2-amine Derivatives
The following table summarizes key structural analogs and their properties:
Structural and Electronic Effects
- Cyclopentyl/Cyclopropyl: Smaller rings enhance solubility and reduce molecular weight, favoring pharmacokinetic profiles in drug design .
- Aromatic and Heterocyclic Substituents: Benzylpiperidinyl (): Combines lipophilicity (benzyl) with basicity (piperidine), suitable for targeting central nervous system receptors .
Adamantane Derivatives () : The adamantyl group’s rigidity and hydrophobicity improve resistance to enzymatic degradation, a feature leveraged in antiviral and anticancer agents .
Biological Activity
N-Cycloheptyl-3-nitropyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique cycloheptyl group attached to a nitropyridine structure. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyridine ring followed by the introduction of the cycloheptyl and nitro groups. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of optimizing conditions for yield and purity.
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Properties : Research has shown potential anticancer effects, with this compound demonstrating cytotoxicity against several cancer cell lines. Notably, it has been reported to induce apoptosis in malignant cells, possibly through the modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Exhibits free radical scavenging activity |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, it is believed to activate caspase pathways, promoting programmed cell death.
- Antioxidant Activity : The nitro group may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.
Case Studies
Several case studies have illustrated the efficacy of this compound in various biological contexts:
- Antibacterial Efficacy : A study involving multiple bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent for resistant infections .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers for apoptosis .
Q & A
Q. What are the recommended synthetic routes for N-Cycloheptyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution between cycloheptylamine and a halogenated 3-nitropyridine precursor. Optimization strategies include:
- Temperature Control: Maintain 60–80°C to balance reactivity and minimize side reactions (e.g., nitro group reduction) .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine.
- Catalysis: Add catalytic KI to facilitate halogen displacement in the pyridine ring .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high purity (>98%) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. For example, the cycloheptyl group’s protons appear as multiplet signals (δ 1.4–2.1 ppm), while the pyridine ring’s nitro group deshields adjacent protons (δ 8.5–9.0 ppm) .
- X-ray Crystallography: Resolve molecular geometry using SHELXL for refinement (R-factor < 0.05) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 262.12) .
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light Sensitivity: Expose to UV light (254 nm) and monitor nitro group decomposition using FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹) .
- Nitrosamine Risk: Test for trace N-nitrosamines via GC-NPD with a detection limit of 0.1 ppm, referencing APIC guidelines .
Q. What methods are effective for determining solubility and partitioning coefficients?
Methodological Answer:
- Shake-Flask Method: Measure aqueous solubility by saturting buffered solutions (pH 1–7.4) and quantifying via UV-Vis (λ_max ~310 nm) .
- Octanol-Water Partition (Log P): Use HPLC retention time correlation or direct partitioning followed by LC-MS analysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate nitro group electron-withdrawing effects. Compare HOMO/LUMO gaps to assess susceptibility to nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent interactions to predict hydrolysis pathways in aqueous environments .
Q. How should conflicting structural data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Conformational Analysis: Use variable-temperature NMR to detect dynamic processes (e.g., cycloheptyl ring puckering) that may cause discrepancies .
- Hirshfeld Surface Analysis: Validate X-ray data by comparing experimental and theoretical intermolecular interactions .
- Torsional Angle Refinement: Re-optimize SHELXL parameters (e.g., SIMU and DELU restraints) to improve model accuracy .
Q. What strategies are recommended for impurity profiling in this compound?
Methodological Answer:
- Trace Nitrosamines: Employ GC-NPD with a Restek Rxi-5ms column (detection limit: 0.03 ppm) and validate against APIC’s nitrosamine risk assessment framework .
- Byproduct Identification: Use LC-QTOF-MS/MS to detect dimerization products (e.g., [2M+H]⁺ at m/z 523.24) and assign structures via fragmentation patterns .
Q. How can the pyridine ring be functionalized for structure-activity relationship (SAR) studies?
Methodological Answer:
- Electrophilic Substitution: Introduce halogens (Cl, Br) via radical-initiated reactions using NBS/AIBN in CCl₄ .
- Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine, enabling further coupling (e.g., amidation) .
Q. What mechanistic insights explain the nitro group’s influence on biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) to correlate nitro group position with IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding modes .
- ROS Generation Studies: Quantify superoxide production via fluorescence probes (e.g., DCFH-DA) in cell-based assays .
Q. How can crystallographic refinement improve structural accuracy for this compound?
Methodological Answer:
- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry space groups .
- Disorder Modeling: Apply PART/SUMP restraints to resolve cycloheptyl ring disorder, ensuring thermal ellipsoid consistency (U_eq < 0.08 Ų) .
- ORTEP Visualization: Generate publication-ready figures with anisotropic displacement parameters and hydrogen bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
